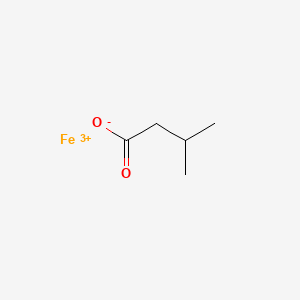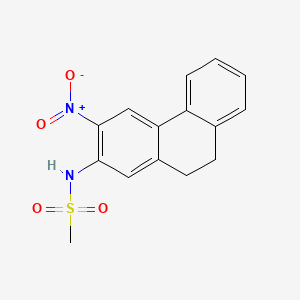
N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of phenanthrene to introduce the nitro group. This is followed by hydrogenation to reduce the nitro group to an amine, which is then reacted with methanesulfonyl chloride to form the final sulfonamide product. The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Safety measures are also crucial due to the use of hazardous chemicals and reaction conditions .
化学反应分析
Types of Reactions
N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
科学研究应用
N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
作用机制
The mechanism by which N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- N-(9,10-Dihydro-2-nitrophenanthren-3-yl)methanesulfonamide
- N-(9,10-Dihydro-4-nitrophenanthren-2-yl)methanesulfonamide
- N-(9,10-Dihydro-3-nitrophenanthren-4-yl)methanesulfonamide
Uniqueness
N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different chemical and biological properties compared to its analogs, making it a valuable compound for targeted research and applications .
属性
CAS 编号 |
19006-52-1 |
|---|---|
分子式 |
C15H14N2O4S |
分子量 |
318.347 |
IUPAC 名称 |
N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide |
InChI |
InChI=1S/C15H14N2O4S/c1-22(20,21)16-14-8-11-7-6-10-4-2-3-5-12(10)13(11)9-15(14)17(18)19/h2-5,8-9,16H,6-7H2,1H3 |
InChI 键 |
UQMFHJQVWQUCIE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=C(C=C2C(=C1)CCC3=CC=CC=C32)[N+](=O)[O-] |
同义词 |
N-(9,10-Dihydro-3-nitrophenanthren-2-yl)methanesulfonamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-[1,3]thiazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B579616.png)
![7H-Imidazo[4,5-e][1,2,3]benzothiadiazole](/img/structure/B579618.png)
![N-[(1S,3R,6S,7R,8R,11S,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide](/img/structure/B579619.png)
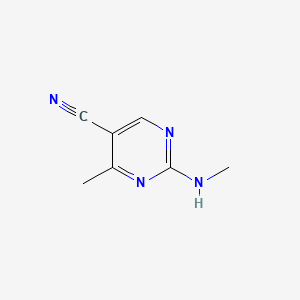
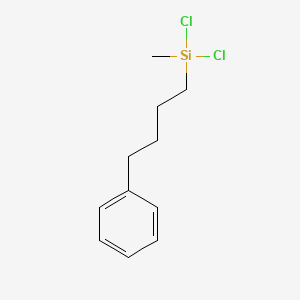
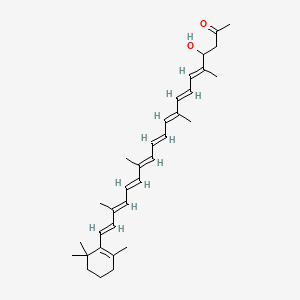

![1-Methylidene-5,8-dioxaspiro[3.4]octane](/img/structure/B579625.png)
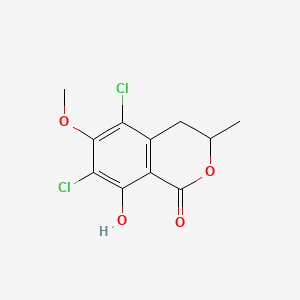

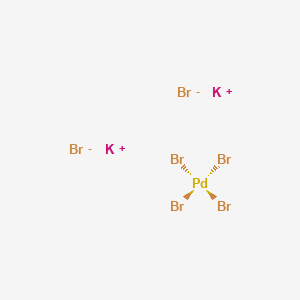
![(1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene](/img/structure/B579633.png)
![(1S,3R,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol](/img/structure/B579634.png)
